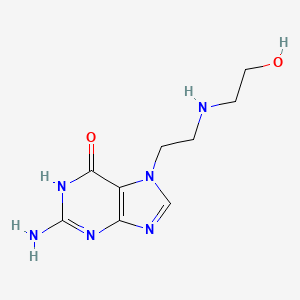
N-(2-Hydroxyethyl)-N-(2-(7-guaninyl)ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-N-(2-(7-guaninyl)ethyl)amine is a synthetic organic compound that features a guanine base linked to an ethylamine chain with a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-(2-(7-guaninyl)ethyl)amine typically involves the following steps:
Starting Materials: Guanine, 2-bromoethylamine hydrobromide, and ethylene oxide.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N-(2-(7-guaninyl)ethyl)amine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The guanine base can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of N-(2-oxoethyl)-N-(2-(7-guaninyl)ethyl)amine.
Reduction: Formation of reduced guanine derivatives.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and RNA due to the presence of the guanine base.
Medicine: Potential use in drug design and development, particularly in targeting nucleic acid structures.
Industry: Possible applications in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N-(2-(7-guaninyl)ethyl)amine would depend on its specific interactions with biological targets. Generally, compounds with guanine bases can interact with nucleic acids, potentially affecting processes like DNA replication and transcription. The hydroxyethyl group may enhance solubility and facilitate interactions with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)-N-(2-(adeninyl)ethyl)amine: Similar structure but with an adenine base.
N-(2-Hydroxyethyl)-N-(2-(cytosinyl)ethyl)amine: Similar structure but with a cytosine base.
N-(2-Hydroxyethyl)-N-(2-(thymidinyl)ethyl)amine: Similar structure but with a thymine base.
Uniqueness
N-(2-Hydroxyethyl)-N-(2-(7-guaninyl)ethyl)amine is unique due to the presence of the guanine base, which can form specific hydrogen bonds and interactions with nucleic acids. This makes it particularly interesting for studies related to DNA and RNA.
Properties
CAS No. |
98627-74-8 |
|---|---|
Molecular Formula |
C9H14N6O2 |
Molecular Weight |
238.25 g/mol |
IUPAC Name |
2-amino-7-[2-(2-hydroxyethylamino)ethyl]-1H-purin-6-one |
InChI |
InChI=1S/C9H14N6O2/c10-9-13-7-6(8(17)14-9)15(5-12-7)3-1-11-2-4-16/h5,11,16H,1-4H2,(H3,10,13,14,17) |
InChI Key |
WFOFYAHZXSXGPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CCNCCO)C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















